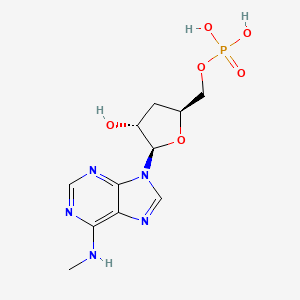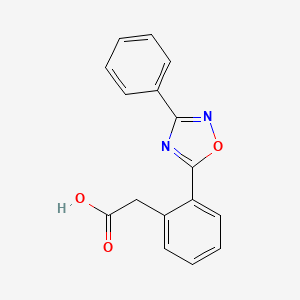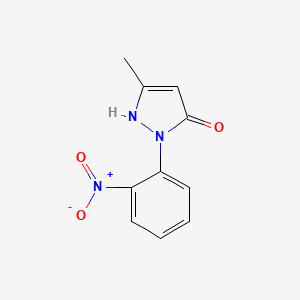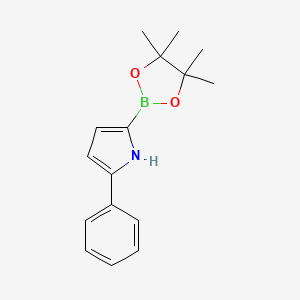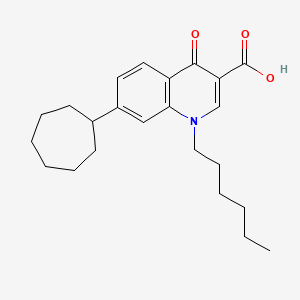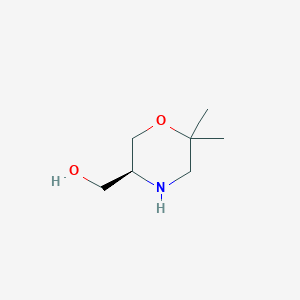![molecular formula C79H138N2O6 B12923388 N,N-Bis{[3,4,5-tris(decyloxy)phenyl]methyl}pyridin-4-amine CAS No. 736156-93-7](/img/structure/B12923388.png)
N,N-Bis{[3,4,5-tris(decyloxy)phenyl]methyl}pyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Bis(3,4,5-tris(decyloxy)benzyl)pyridin-4-amine is a complex organic compound characterized by its unique structure, which includes multiple decyloxy groups attached to a benzyl-pyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(3,4,5-tris(decyloxy)benzyl)pyridin-4-amine typically involves multi-step organic reactions. One common method includes the alkylation of pyridin-4-amine with 3,4,5-tris(decyloxy)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
N,N-Bis(3,4,5-tris(decyloxy)benzyl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the decyloxy groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate in anhydrous solvents like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce amine derivatives.
科学的研究の応用
N,N-Bis(3,4,5-tris(decyloxy)benzyl)pyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.
作用機序
The mechanism of action of N,N-Bis(3,4,5-tris(decyloxy)benzyl)pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
類似化合物との比較
Similar Compounds
N,N′-Bis(3,4,5-trialkoxy)benzoylurea: Similar in structure but with urea linkage instead of pyridine.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A tridentate pincer compound with different functional groups.
Uniqueness
N,N-Bis(3,4,5-tris(decyloxy)benzyl)pyridin-4-amine is unique due to its specific arrangement of decyloxy groups and the pyridine core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
736156-93-7 |
|---|---|
分子式 |
C79H138N2O6 |
分子量 |
1211.9 g/mol |
IUPAC名 |
N,N-bis[(3,4,5-tris-decoxyphenyl)methyl]pyridin-4-amine |
InChI |
InChI=1S/C79H138N2O6/c1-7-13-19-25-31-37-43-49-59-82-74-65-71(66-75(83-60-50-44-38-32-26-20-14-8-2)78(74)86-63-53-47-41-35-29-23-17-11-5)69-81(73-55-57-80-58-56-73)70-72-67-76(84-61-51-45-39-33-27-21-15-9-3)79(87-64-54-48-42-36-30-24-18-12-6)77(68-72)85-62-52-46-40-34-28-22-16-10-4/h55-58,65-68H,7-54,59-64,69-70H2,1-6H3 |
InChIキー |
MDHHNBWKBQZRNF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCC)OCCCCCCCCCC)CN(CC2=CC(=C(C(=C2)OCCCCCCCCCC)OCCCCCCCCCC)OCCCCCCCCCC)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


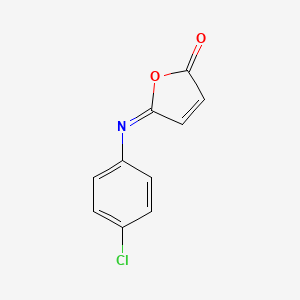
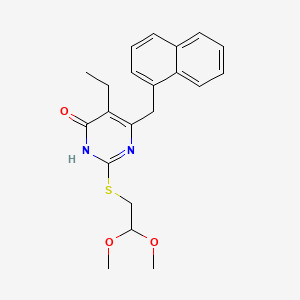
![N-Methyl-2-[(5-sulfanylidene-2,5-dihydro-1,2,4-thiadiazol-3-yl)sulfanyl]acetamide](/img/structure/B12923334.png)
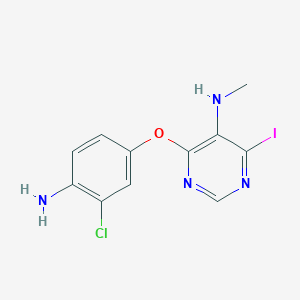

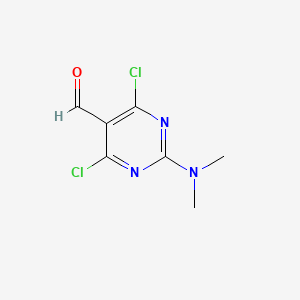
![3-Cyclohexyl-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12923357.png)
![2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-4-yl)sulfanyl]benzoic acid](/img/structure/B12923363.png)
